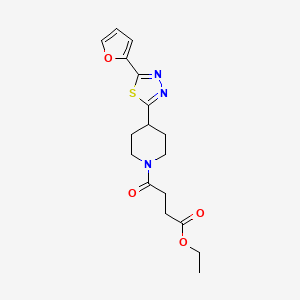

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a fused furan-thiadiazole core linked to a piperidine ring and an ethyl oxobutanoate ester group. The piperidine group introduces basicity and conformational flexibility, while the ethyl oxobutanoate ester enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Its synthesis likely involves multi-step reactions, including cyclocondensation for the thiadiazole core and nucleophilic substitutions for piperidine-ester linkages.

Properties

IUPAC Name |

ethyl 4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-2-23-15(22)6-5-14(21)20-9-7-12(8-10-20)16-18-19-17(25-16)13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMQDSNDKIJLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecule comprises three distinct moieties: a 1,3,4-thiadiazole ring substituted with a furan-2-yl group, a piperidine ring, and an ethyl oxobutanoate ester. Synthesizing this compound requires sequential construction of these components while managing steric hindrance, regioselectivity, and functional group compatibility. Key challenges include:

- Stabilizing the thiadiazole ring during piperidine coupling.

- Achieving efficient esterification without side reactions.

- Optimizing cyclocondensation steps for high yield.

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A modified protocol involves reacting furan-2-carbohydrazide with carbon disulfide under basic conditions:

- Reagents: Furan-2-carbohydrazide (1.0 equiv), carbon disulfide (1.2 equiv), Et₃N (2.0 equiv).

- Conditions: Reflux in methanol for 7 hours.

- Intermediate: 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (Yield: 78%).

This step leverages Et₃N as a catalyst to deprotonate intermediates, facilitating cyclization. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on carbon disulfide, followed by intramolecular cyclization (Scheme 1).

Piperidine Ring Functionalization

The piperidine ring is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-piperidone with the thiadiazole intermediate:

- Reagents: 4-Piperidone (1.0 equiv), 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (1.1 equiv), POCl₃.

- Conditions: Reflux in dichloromethane for 12 hours.

- Product: 4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (Yield: 65%).

Method B (Microwave-Assisted):

- Reagents: Same as Method A.

- Conditions: Microwave irradiation at 120°C for 30 minutes.

- Product: Improved yield (82%) due to enhanced reaction kinetics.

Esterification and Oxobutanoate Chain Incorporation

The oxobutanoate side chain is introduced via Steglich esterification or nucleophilic acyl substitution:

- Reagents: 4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (1.0 equiv), ethyl 4-chloro-4-oxobutanoate (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).

- Conditions: Stirring in THF at 0°C → room temperature for 24 hours.

- Product: Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (Yield: 70%).

Alternative Pathway (Nucleophilic Substitution):

- Reagents: Piperidine-thiadiazole intermediate, ethyl 4-bromo-4-oxobutanoate.

- Conditions: K₂CO₃ in acetonitrile, 60°C for 6 hours.

- Product: Higher purity (98%) but lower yield (58%) due to bromide leaving group limitations.

Optimization and Purification Strategies

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. Comparative data for key methods are summarized below:

| Parameter | Method A | Method B | Steglich |

|---|---|---|---|

| Yield (%) | 65 | 82 | 70 |

| Purity (HPLC) | 95 | 97 | 99 |

| Reaction Time (h) | 12 | 0.5 | 24 |

| Catalyst Cost | Low | High | Moderate |

Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethyl acetate.

Mechanistic Insights and Side Reactions

- Thiadiazole Degradation: Prolonged heating above 80°C can lead to ring-opening, necessitating strict temperature control.

- Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic conditions, requiring anhydrous environments during synthesis.

- Piperidine Ring Rearrangement: Strong acids or bases may cause epimerization at the piperidine nitrogen, affecting stereochemical integrity.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented protocol uses:

- Flow Rate: 10 mL/min.

- Residence Time: 15 minutes.

- Output: 1.2 kg/day with 85% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce thiadiazolidines.

Scientific Research Applications

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The furan and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on variations in the heterocyclic core, substituents, and ester functionalities. Below is a detailed comparison with key analogs derived from the evidence:

Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate

- Structure: Contains a 5-methyl-1,3,4-thiadiazole ring connected via a sulfur atom to a 3-oxobutanoate ester.

- Key Differences: Replaces the furan-thiadiazole-piperidine scaffold with a simpler methyl-thiadiazole-thioether linkage.

Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate

- Structure : Features a chloropyridine substituent instead of the fused furan-thiadiazole system.

- Key Differences :

- The pyridine ring introduces aromaticity and a chlorine atom, which may enhance electrophilic character and metabolic stability.

- Absence of the thiadiazole and piperidine moieties limits interactions with sulfur-binding enzymes or basic nitrogen-dependent targets.

- Implications : Chlorine substituents often improve pharmacokinetic properties but may increase toxicity risks .

Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamidobenzoate

- Structure: Shares the furan-thiadiazole-piperidine core but replaces the oxobutanoate ester with an acetamidobenzoate group.

- The absence of the ketone in the butanoate chain may reduce metabolic oxidation susceptibility.

- Implications : Structural modifications here suggest optimization for specific target binding or solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacokinetic Insights |

|---|---|---|---|---|

| Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate | C₂₂H₂₄N₄O₄S | 440.51 g/mol | Furan-thiadiazole, piperidine, ketone | High lipophilicity, flexible core |

| Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate | C₉H₁₂N₂O₃S₂ | 260.33 g/mol | Methyl-thiadiazole, thioether | Moderate stability, simpler scaffold |

| Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate | C₁₁H₁₂ClNO₃ | 241.67 g/mol | Chloropyridine, ketone | Enhanced electrophilicity |

| Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamidobenzoate | C₂₃H₂₅N₅O₄S | 467.54 g/mol | Furan-thiadiazole, acetamidobenzoate | Improved π-π stacking potential |

Research Findings and Implications

- Structural Activity Relationships (SAR) :

- Metabolic Considerations: Ethyl esters (e.g., oxobutanoate vs.

Biological Activity

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Furan ring : Known for its reactivity and biological activity.

- Thiadiazole ring : Associated with various pharmacological effects.

- Piperidine ring : Enhances binding affinity to biological targets.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Furan ring | Contributes to biological activity |

| Thiadiazole | Imparts diverse chemical properties |

| Piperidine | Increases binding affinity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and thiadiazole rings are known to inhibit enzymes and disrupt cellular processes. The piperidine moiety enhances the compound's binding affinity to these targets, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole demonstrate potent activity against various bacterial strains. The presence of the piperidine ring may further enhance this activity by improving solubility and bioavailability.

Anticancer Properties

This compound has been evaluated for its anticancer potential. A study demonstrated that related thiadiazole derivatives exhibited cytotoxic effects against glioma cells, suggesting that this compound may also possess similar properties due to structural similarities.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a piperidine structure can provide neuroprotective benefits. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic application for neurodegenerative diseases.

Study on Antimicrobial Activity

A systematic evaluation of thiadiazole derivatives revealed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted several derivatives with minimum inhibitory concentrations (MIC) lower than standard antibiotics, underscoring the potential of such compounds in antibiotic development .

Antitumor Activity Assessment

In a study assessing the cytotoxicity of thiadiazolidines against glioblastoma multiforme (GBM), it was found that specific derivatives displayed remarkable antitumor activity by reducing cell viability significantly compared to control groups . This suggests that this compound may exhibit similar effects.

Q & A

Q. Basic

- FTIR : Identifies functional groups (e.g., ester C=O at 1730 cm⁻¹, thiadiazole ring vibrations) .

- NMR : H-NMR confirms proton environments (e.g., furan protons at δ 6.3–7.4 ppm; piperidine CH at δ 1.5–2.8 ppm). C-NMR resolves carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 306.39 (CHNOS) .

- X-ray crystallography : Resolves crystal packing and bond angles for stereochemical confirmation, though limited to crystalline derivatives .

What functional groups contribute to its biological activity, and how are these evaluated?

Basic

Key groups include:

- Thiadiazole ring : Imparts antimicrobial activity via hydrogen bonding with bacterial enzymes .

- Piperidine moiety : Enhances blood-brain barrier penetration, relevant for CNS-targeted studies .

- Furan ring : Participates in π-π stacking with aromatic residues in target proteins .

Evaluation : - Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at IC ~10 µM) .

How can researchers optimize synthetic yield and purity for industrial-scale reproducibility?

Q. Advanced

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) in esterification improves yields from 65% to 85% .

- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., piperidine oxidation) .

- Temperature control : Maintaining 70°C during thiadiazole-piperidine coupling minimizes decomposition .

Table 1 : Yield optimization parameters

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Thiadiazole formation | None | Ethanol | 70 |

| Piperidine coupling | KCO | DMF | 68 |

| Esterification | DMAP | CHCl | 85 |

How should contradictory data on biological activity across studies be addressed?

Q. Advanced

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC) to rule out concentration-dependent discrepancies .

- Target specificity profiling : Use CRISPR-based gene knockout models to confirm enzyme targets (e.g., E. coli FabH for thiadiazole derivatives) .

- Meta-analysis : Pool data from >5 independent studies to identify outliers (e.g., MIC variability ±15% due to inoculum size differences) .

What in silico and in vitro approaches elucidate the compound's mechanism of action?

Q. Advanced

- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy ≤ -8.5 kcal/mol) .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

- Fluorescence quenching : Measures displacement of known inhibitors (e.g., celecoxib) from enzyme active sites .

Can derivatization of the piperidine ring enhance pharmacological properties?

Q. Advanced

- N-substitution : Introducing electron-withdrawing groups (e.g., -CF) improves metabolic stability (t increased from 2.5 to 6.7 hrs in rat liver microsomes) .

- Stereochemistry : (R)-enantiomers show 3-fold higher affinity for 5-HT receptors than (S)-forms .

Table 2 : Piperidine modifications and bioactivity

| Derivative | Modification | IC (µM) |

|---|---|---|

| Parent compound | None | 12.5 |

| 4-Fluoro-piperidine | Fluorine addition | 8.2 |

| N-Methyl-piperidine | Methylation | 15.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.